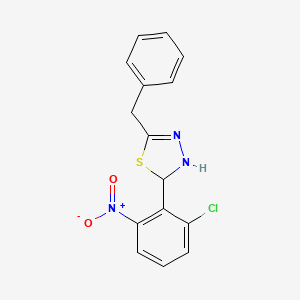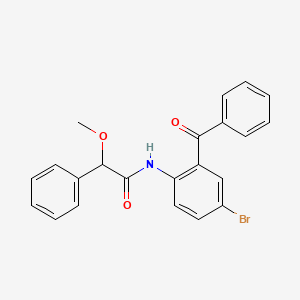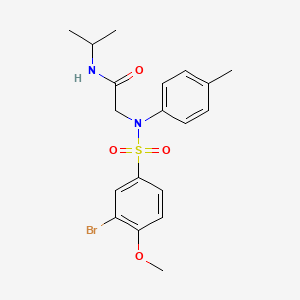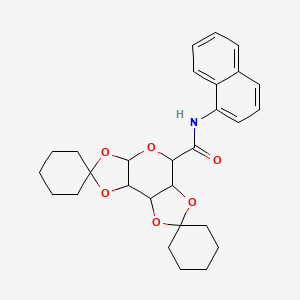![molecular formula C16H17IO3 B5252775 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5252775.png)
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a benzene ring, which is further connected to a propoxy chain ending with a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key steps:
Iodination of Benzene: The initial step involves the iodination of benzene to form iodobenzene. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Formation of 4-Iodophenol: Iodobenzene is then converted to 4-iodophenol through a hydroxylation reaction.
Etherification: The 4-iodophenol undergoes an etherification reaction with 3-(2-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of cyclohexane derivatives or partially reduced aromatic compounds.
科学研究应用
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The iodine atom and the aromatic ether structure allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Iodo-4-phenoxybenzene: Similar structure but lacks the propoxy and methoxy groups.
4-Iodo-2-methoxyphenol: Contains a methoxy group but differs in the position of the iodine atom and lacks the propoxy chain.
1-Iodo-4-(4-methoxyphenoxy)benzene: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-Iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1-iodo-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUORYHBOZGYRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5252694.png)
![3-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B5252700.png)


![(6Z)-5-IMINO-6-({4-[2-(4-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-PHENYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5252718.png)
![4-[(Z)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzoic acid](/img/structure/B5252719.png)
![5-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5252727.png)

![[1-({1-[(6-chloro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5252744.png)

![4-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B5252757.png)
![ETHYL 7-CYCLOPROPYL-3-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)-2-OXOETHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5252761.png)
![N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5252790.png)
![10-hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5252798.png)
